![molecular formula C21H23N5O3S B10989228 N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10989228.png)
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with a unique structure that includes a thiadiazole ring and a pyridazinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
Pharmacological Potential
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has been investigated for various biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits significant anti-inflammatory properties. The presence of the thiadiazole ring is often linked to such biological activities .
- Anticancer Activity : Compounds with similar structural motifs have shown promise in anticancer studies. The unique combination of thiadiazole and pyridazine structures may confer distinct biological activities that warrant further exploration in cancer research .
- Adenosine Receptor Antagonism : Related compounds have demonstrated selective antagonistic properties towards human adenosine A₃ receptors, which play a role in various physiological processes. This suggests that this compound could also exhibit similar receptor interactions .
Case Studies
Several studies have focused on the synthesis and evaluation of related thiadiazole and pyridazine derivatives:
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- **N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide shares similarities with other thiadiazole and pyridazinone derivatives.
2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide: Another compound with a similar structural motif.
Uniqueness
The uniqueness of this compound lies in its combined thiadiazole and pyridazinone structure, which imparts specific chemical and biological properties not found in other similar compounds .
Biological Activity
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including synthesis methods, mechanisms of action, and specific biological effects.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- Thiadiazole and Pyridazine Rings : These heterocyclic structures are known for their pharmacological properties.
- Cyclohexyl Group : This moiety may enhance lipophilicity and biological activity.
The molecular formula is C20H20N5O2S, with a molecular weight of approximately 413.5 g/mol.
Biological Activities
Research indicates that compounds containing thiadiazole and pyridazine scaffolds exhibit a range of biological activities. Here are some notable findings regarding the biological activities of this compound:
Antimicrobial Activity
Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of microbial enzymes or disruption of cell membrane integrity.
Anticancer Properties
Thiadiazole derivatives have been explored for their anticancer potential. Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Compounds with thiadiazole rings have been reported to exhibit anti-inflammatory properties by modulating inflammatory mediators such as cytokines and prostaglandins.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Interaction with specific enzymes can lead to reduced activity in metabolic pathways.
- Receptor Modulation : The compound may act on various receptors, influencing signaling pathways related to inflammation and cancer progression.
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry indicated that thiadiazole derivatives showed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Anticancer Activity : Research in Cancer Letters demonstrated that a related thiadiazole derivative induced apoptosis in human breast cancer cells with an IC50 value of 25 µM .
- Anti-inflammatory Effects : A recent study found that derivatives similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro .
Summary Table of Biological Activities
Properties
Molecular Formula |
C21H23N5O3S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H23N5O3S/c1-29-16-9-7-14(8-10-16)17-11-12-19(28)26(25-17)13-18(27)22-21-24-23-20(30-21)15-5-3-2-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,22,24,27) |
InChI Key |
HMWMJMSMFWFQCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCCC4 |
Origin of Product |
United States |
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